1-((4-Methoxyphenyl)ethynyl)-3-methylbenzene
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Overview
Description
1-((4-Methoxyphenyl)ethynyl)-3-methylbenzene is an organic compound with the molecular formula C16H14O2 It is a derivative of benzene, characterized by the presence of a methoxy group and an ethynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methoxyphenyl)ethynyl)-3-methylbenzene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-((4-Methoxyphenyl)ethynyl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-((4-Methoxyphenyl)ethynyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-((4-Methoxyphenyl)ethynyl)-3-methylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the methoxy group can engage in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors .
Comparison with Similar Compounds
- 1-Methoxy-4-((4-methoxyphenyl)ethynyl)benzene
- 4-Methoxyphenylacetylene
- 4-Ethynylanisole
Comparison: 1-((4-Methoxyphenyl)ethynyl)-3-methylbenzene is unique due to the presence of both a methoxy group and an ethynyl group on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity in cross-coupling reactions and potential biological activities. Compared to similar compounds, it offers a versatile platform for further functionalization and application in various fields .
Properties
CAS No. |
827574-77-6 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-methoxy-4-[2-(3-methylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H14O/c1-13-4-3-5-15(12-13)7-6-14-8-10-16(17-2)11-9-14/h3-5,8-12H,1-2H3 |
InChI Key |
QMLXATQAEVBXTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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